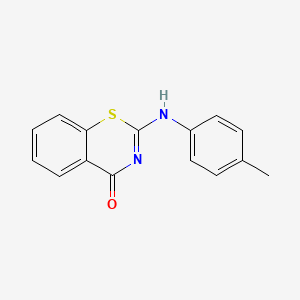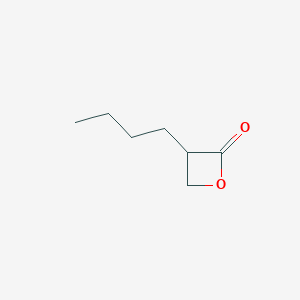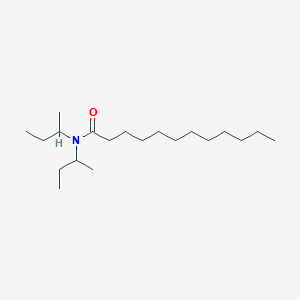
Dodecanamide, N,N-bis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N,N-bis(1-methylpropyl)- is an organic compound with the molecular formula C18H37NO. It is a derivative of dodecanamide, where the amide nitrogen is substituted with two 1-methylpropyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of dodecanoyl chloride with N,N-bis(1-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Dodecanamide, N,N-bis(1-methylpropyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Produces dodecanoic acid and N,N-bis(1-methylpropyl)amine.
Reduction: Produces N,N-bis(1-methylpropyl)dodecylamine.
Substitution: Produces various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the production of detergents, lubricants, and as an anti-static agent in plastics.
Mécanisme D'action
The mechanism of action of Dodecanamide, N,N-bis(1-methylpropyl)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The compound interacts with lipid bilayers in biological membranes, which can enhance the delivery of drugs or other active ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanamide, N-propyl-: Similar structure but with a single propyl group instead of two 1-methylpropyl groups.
Dodecanamide, N,N-bis(2-hydroxyethyl)-: Contains two hydroxyethyl groups instead of 1-methylpropyl groups.
Uniqueness
Dodecanamide, N,N-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct surfactant properties. The presence of two 1-methylpropyl groups enhances its hydrophobic character, making it more effective in reducing surface tension compared to its analogs.
Propriétés
Numéro CAS |
106119-95-3 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)dodecanamide |
InChI |
InChI=1S/C20H41NO/c1-6-9-10-11-12-13-14-15-16-17-20(22)21(18(4)7-2)19(5)8-3/h18-19H,6-17H2,1-5H3 |
Clé InChI |
JGTWVDDLRSNAST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)

![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
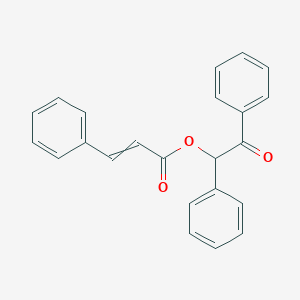

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
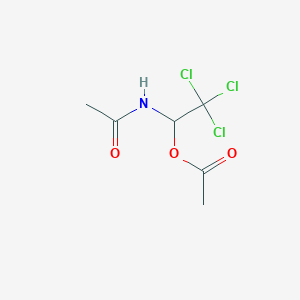
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

